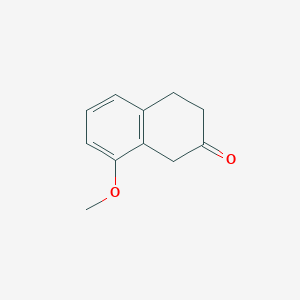

8-Methoxy-2-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYBORAHYUCUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399746 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-19-3 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Methoxy-2-tetralone chemical properties and structure

An In-Depth Technical Guide to 8-Methoxy-2-tetralone: Properties, Synthesis, and Applications

Introduction

This compound is a crucial chemical intermediate whose structural framework is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique combination of a tetralone core, a bicyclic structure containing both an aromatic ring and a cyclohexanone, with a strategically placed methoxy group, makes it a versatile precursor for a wide range of bioactive compounds. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical and physical properties, established synthetic routes, and significant applications. As a key building block, its utility in constructing molecules targeting central nervous system receptors, such as dopamine and serotonin receptors, highlights its importance in the quest for novel therapeutics.[1][2]

Core Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically known by its IUPAC name, 8-methoxy-3,4-dihydro-1H-naphthalen-2-one.[3] Its identity is further concretized by its unique CAS Registry Number, 5309-19-3.

Structural Representation

The molecule consists of a dihydronaphthalenone core with a methoxy group (-OCH₃) substituted at the C8 position of the aromatic ring. This substitution pattern significantly influences the electronic properties and reactivity of both the aromatic and the aliphatic portions of the molecule.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5309-19-3 | [3][4] |

| IUPAC Name | 8-methoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | [3][4] |

| SMILES | COc1cccc2CCC(=O)Cc12 | [5] |

| InChI Key | BTYBORAHYUCUMH-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are critical for its purification, identification, and quality control during synthesis and subsequent reactions.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Melting Point | 48-55 °C | |

| Purity | Typically ≥97% |

Spectroscopic Profile

While raw spectra are instrument-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for its characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the four methylene groups of the cyclohexanone ring. The aromatic protons (3H) would appear in the downfield region (approx. δ 6.7-7.2 ppm), with splitting patterns dictated by their ortho and meta couplings. The methoxy protons (3H) would present as a sharp singlet around δ 3.8 ppm. The four methylene protons (4H total) adjacent to the carbonyl and the aromatic ring would appear as complex multiplets in the upfield region (approx. δ 2.5-3.5 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display 11 unique signals. The carbonyl carbon is the most deshielded, appearing around δ 200-210 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly downfield. The methoxy carbon would appear around δ 55 ppm. The aliphatic methylene carbons would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing around 1710-1720 cm⁻¹. Other significant bands would include C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region, and a prominent C-O stretch from the methoxy ether group around 1250 cm⁻¹.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 176, corresponding to its molecular weight.[3][5] Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the cyclohexanone ring.

Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility, as its availability underpins further research. While historical methods, such as the Birch reduction of 1,7-dihydroxynaphthalene derivatives, have been reported, they are often hampered by the limited commercial availability of the starting materials.[1][2] A more modern and reliable approach begins with the readily available 2-bromophenylacetic acid, offering a robust and scalable pathway.[1]

Rationale for the Preferred Synthetic Route

The chosen synthetic pathway is advantageous due to its reliance on commercially accessible starting materials and its use of well-established, high-yielding chemical transformations. The multi-step process allows for purification at intermediate stages, ensuring a high-purity final product. This method circumvents the difficulties associated with the virtually inaccessible 1,7-dihydroxynaphthalene required in older routes.[1][2]

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound from 2-bromophenylacetic acid.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Lee, Frescas, and Nichols (1995).[1][2]

Step 1: Synthesis of 8-Bromo-2-tetralone (3)

-

To a solution of 2-bromophenylacetic acid (1) in dichloromethane (CH₂Cl₂), add a catalytic amount of dimethylformamide (DMF) and cool the mixture to 0°C.

-

Slowly add oxalyl chloride. Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) in CH₂Cl₂ and cool to -5°C.

-

Add the previously prepared acid chloride solution dropwise to the AlCl₃ suspension.

-

Bubble ethylene gas through the reaction mixture for approximately 1 hour while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, 8-bromo-2-tetralone (3), can be purified by crystallization from petroleum ether.

Step 2: Ketal Protection of 8-Bromo-2-tetralone

-

Dissolve 8-bromo-2-tetralone (3) in benzene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the ketal-protected intermediate (4) as an oil.

Step 3: Copper-Catalyzed Methoxylation

-

Prepare a 5 M solution of sodium methoxide in methanol.

-

To this solution, add the protected tetralone (4), copper(I) bromide (CuBr), and ethyl acetate (as a co-catalyst).

-

Heat the reaction mixture at reflux for several hours until TLC analysis shows complete consumption of the starting material.

-

Cool the mixture and remove the volatile components under reduced pressure.

-

Work up the residue by adding water and extracting with an organic solvent (e.g., ether). Dry the combined organic extracts and concentrate to give the crude methoxylated intermediate (5).

Step 4: Deprotection to Yield this compound (6)

-

Dissolve the crude intermediate (5) in a 1:1 mixture of aqueous acetic acid.

-

Heat the solution at 100°C for a few hours to hydrolyze the ketal.

-

Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent.

-

Dry the organic layer and concentrate. The final product, this compound (6), can be purified by distillation (e.g., Kugelrohr) followed by crystallization.[1]

Chemical Reactivity and Synthetic Utility

This compound serves as a versatile scaffold in organic synthesis. Its reactivity is primarily centered around the ketone functional group and the activated aromatic ring. The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and enolate formation for subsequent alkylation or condensation reactions.

The true value of this compound lies in its role as a precursor to polycyclic systems that are often difficult to synthesize by other means. It is an important starting material for compounds designed to interact with dopamine (DA) and serotonin (5-HT) receptors, which are critical targets in the treatment of neurological and psychiatric disorders.[1][2] The tetralone framework provides a rigid scaffold that can be elaborated to present functional groups in a precise three-dimensional orientation, which is essential for selective receptor binding.

Applications in Research and Drug Development

The structural motif of this compound is embedded in numerous compounds with significant biological activity. Its primary application is in medicinal chemistry as a key intermediate for synthesizing ligands for G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.

Conceptual Pathway to a Bioactive Scaffold

The following diagram illustrates a conceptual synthetic pathway where this compound is used to generate a more complex, potentially bioactive molecule. This showcases how the initial scaffold can be chemically modified to explore structure-activity relationships (SAR) in a drug discovery program.

Sources

An In-depth Technical Guide to 8-Methoxy-2-tetralone: Synthesis, Properties, and Applications in CNS Research

This technical guide provides a comprehensive overview of 8-Methoxy-2-tetralone, a key chemical intermediate in the synthesis of neurologically active compounds. We will delve into its chemical and physical properties, explore a validated synthetic route with mechanistic insights, and discuss its applications in the development of ligands for central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Core Chemical Identity and Properties

This compound is a bicyclic ketone with the methoxy group positioned on the aromatic ring. Its structural features make it a valuable scaffold in medicinal chemistry.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5309-19-3[1][2] |

| Molecular Formula | C₁₁H₁₂O₂[1][2] |

| Molecular Weight | 176.21 g/mol [1][2][3] |

| IUPAC Name | 8-methoxy-3,4-dihydro-1H-naphthalen-2-one[3] |

| Synonyms | 8-methoxy-3,4-dihydronaphthalen-2(1H)-one, 8-methoxyl-2-tetralone, 8-methoxy-1,3,4-trihydronaphthalen-2-one[3] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 48-55 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

Synthesis of this compound: A Modern Approach

Historically, this compound was prepared via a Birch reduction of 1,7-dihydroxynaphthalene followed by O-methylation. However, the commercial scarcity of 1,7-dihydroxynaphthalene has rendered this route less practical.[1] A more contemporary and reliable synthesis commences from the readily available 2-bromophenylacetic acid, achieving an approximate overall yield of 50%.[1]

This synthetic pathway is valued for its straightforward procedures and use of accessible reagents. The causality behind the experimental choices lies in a strategic sequence of reactions to build the tetralone core and introduce the desired methoxy functionality.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound from 2-bromophenylacetic acid.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Lee, Frescas, and Nichols in Synthetic Communications.[1][4]

Step 1: Synthesis of 8-Bromo-2-tetralone

-

To a solution of 2-bromophenylacetic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF) and cool to 0°C.

-

Slowly add oxalyl chloride and stir the reaction mixture at room temperature for 6 hours. The formation of the acyl chloride is crucial for the subsequent intramolecular reaction.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-bromophenylacetyl chloride in dichloromethane and cool to -5°C.

-

Add aluminum chloride (AlCl₃) and bubble ethylene gas through the mixture for 1 hour. This step involves a Friedel-Crafts acylation followed by an intramolecular alkylation to form the tetralone ring.

-

Work up the reaction and purify the product to obtain 8-bromo-2-tetralone.

Step 2: Protection of the Ketone

-

Reflux the 8-bromo-2-tetralone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark apparatus to remove water. The protection of the ketone as a ketal is necessary to prevent side reactions during the subsequent methoxylation step.

-

After completion, neutralize the acid, wash, and concentrate to yield the ketal-protected intermediate.

Step 3: Copper-Catalyzed Methoxylation

-

Heat the protected 8-bromo-2-tetralone ketal at reflux for 5 hours with a 5 M solution of sodium methoxide in methanol, copper(I) bromide, and ethyl acetate. The copper(I) catalyst is essential for the nucleophilic substitution of the aryl bromide with methoxide. Ethyl acetate acts as a co-catalyst.

-

After cooling, remove the volatile components under reduced pressure.

Step 4: Deprotection to Yield this compound

-

Heat the crude product from the previous step with 50% aqueous acetic acid at 100°C. This acidic hydrolysis removes the ketal protecting group, regenerating the ketone.

-

Purify the final product, this compound, by distillation (e.g., Kugelrohr) and subsequent crystallization from petroleum ether.

Applications in Drug Discovery and Neuroscience

This compound is a crucial building block in the synthesis of ligands targeting dopaminergic and serotonergic receptors, which are implicated in a variety of neurological and psychiatric disorders.[1] Its rigid, bicyclic structure provides a well-defined scaffold for orienting pharmacophoric features to interact with these G-protein coupled receptors.

Role as a Precursor for CNS Receptor Ligands

The tetralone moiety can be elaborated through various chemical transformations, such as reductive amination or conversion to other heterocyclic systems, to generate a diverse library of compounds for screening against CNS targets. The methoxy group at the 8-position can influence the electronic properties and metabolic stability of the final compounds, and may also be involved in key interactions with the receptor binding pocket.

Logical Flow in Ligand Design

Caption: The role of this compound in a typical drug discovery workflow for CNS targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Classification: Acute toxicity, oral (Category 4). Harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a dust mask (type N95 or equivalent).

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.

Conclusion

This compound, identified by CAS number 5309-19-3, is more than just a chemical with a molecular weight of 176.21 g/mol . It is a strategically important intermediate, the synthesis of which has been optimized to ensure its accessibility for research and development. Its primary value lies in its role as a versatile scaffold for the synthesis of novel compounds aimed at modulating dopamine and serotonin receptors. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or scientist working in the field of CNS drug discovery.

References

Spectroscopic data of 8-Methoxy-2-tetralone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 8-Methoxy-2-tetralone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 5309-19-3), a key intermediate in the synthesis of various pharmaceutical and organic compounds.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data presentation, offering expert interpretation, detailed experimental protocols, and the scientific rationale behind the analytical methodologies, ensuring both technical accuracy and practical applicability.

Introduction to this compound

This compound is a bicyclic aromatic ketone. Its structure, featuring a tetralone core with a methoxy group on the aromatic ring, makes it a versatile building block in organic synthesis.[2] Understanding its precise chemical structure and purity is paramount for its successful application in multi-step synthetic pathways. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of molecular identity and integrity. This guide details the fundamental spectroscopic signature of this compound.

Molecular Structure and Identification

The foundational step in any analysis is confirming the basic properties and structure of the analyte.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 8-methoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |

| CAS Number | 5309-19-3 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4][5] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| Monoisotopic Mass | 176.0837 Da | [3] |

| Physical Form | White to pale yellow solid | [1][5] |

| Melting Point | 59-60 °C |[1] |

Molecular Structure Diagram

The connectivity and arrangement of atoms within this compound are visualized below. This structure is the basis for all subsequent spectroscopic interpretation.

Sources

An In-depth Technical Guide to the Solubility and Stability of 8-Methoxy-2-tetralone

Abstract

8-Methoxy-2-tetralone is a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring formulation efficacy, and meeting regulatory standards. This guide provides a comprehensive technical overview of the solubility profile and stability characteristics of this compound. It details field-proven methodologies for determining these parameters, explains the chemical principles behind its degradation, and offers practical recommendations for its handling and storage, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Scientific Imperative

This compound, a bicyclic aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its structural motifs are present in a range of biologically active compounds. For researchers in drug discovery and development, controlling the integrity of such a key starting material is non-negotiable. Poor solubility can lead to inaccurate dosing and low bioavailability, while uncharacterized instability can result in the generation of unknown impurities, compromising safety and efficacy.

This document is structured to provide not just data, but a logical framework for analysis. We will first explore the fundamental physicochemical properties that govern the molecule's behavior, then delve into detailed protocols for quantifying its solubility and assessing its stability under forced degradation conditions. The causality behind each experimental choice is explained to empower the researcher with a deep, mechanistic understanding.

Core Physicochemical Properties

Understanding the basic molecular properties of this compound is the foundation for predicting its behavior in various environments. These parameters dictate the selection of appropriate solvents for synthesis and analysis, as well as potential liabilities for degradation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| Appearance | Solid (Off-white to light brown) | [1][4] |

| Melting Point | 48-55 °C | |

| CAS Number | 5309-19-3 | [2][3] |

| Predicted XlogP | 1.6 | [2][5] |

The molecule's moderate lipophilicity, indicated by a predicted XlogP of 1.6, suggests it will exhibit limited solubility in aqueous media but good solubility in a range of organic solvents. The presence of a ketone group provides a site for polar interactions, while the methoxy group and aromatic ring contribute to its nonpolar character.

Solubility Profile: A Quantitative Approach

Solubility is not an absolute value but is dependent on the properties of both the solute and the solvent, as well as environmental factors like temperature. A definitive solubility profile is determined experimentally.

Theoretical Considerations

The structure of this compound—containing both a hydrogen bond acceptor (the ketone oxygen) and a nonpolar aromatic system—predicts its solubility behavior. It is expected to be poorly soluble in water, sparingly soluble in nonpolar solvents like hexanes, and highly soluble in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents (e.g., Dichloromethane).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and self-validating system when performed with appropriate controls.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 50 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid material at the end of the period is critical to ensure saturation.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid. For more rapid separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4.3 for an example method). Calculate the original concentration in the supernatant to determine the solubility.

Solubility Data (Illustrative)

The following table presents expected solubility ranges for this compound in common laboratory solvents. Note: These values are illustrative and must be confirmed experimentally using the protocol above.

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Water | Aqueous | < 1 (Poorly Soluble) |

| Phosphate Buffer (pH 7.4) | Aqueous | < 1 (Poorly Soluble) |

| Methanol | Polar Protic | 10 - 50 (Soluble) |

| Ethanol | Polar Protic | 10 - 50 (Soluble) |

| Acetonitrile | Polar Aprotic | > 100 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |

| Dichloromethane (DCM) | Chlorinated | > 100 (Freely Soluble) |

| Hexanes | Nonpolar | < 5 (Sparingly Soluble) |

Solubility Determination Workflow

The logical flow of the shake-flask experiment is critical for obtaining reliable data.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Analysis: A Forced Degradation Approach

Stability testing provides crucial evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation (or stress testing) is a cornerstone of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating power of analytical methods.[7][8][9][10]

Guiding Principles from ICH

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for stability testing.[6][11][12][13] Forced degradation studies are used to investigate the intrinsic stability of the molecule by exposing it to conditions more severe than accelerated stability testing.[14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

Putative Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Acidic Hydrolysis: The methoxy group (an ether) is susceptible to cleavage under strong acidic conditions, particularly with heat, which would yield 8-hydroxy-2-tetralone.

-

Oxidation: The benzylic position (the CH₂ group adjacent to the aromatic ring) is a potential site for oxidation, which could lead to the formation of hydroxylated or carbonylated species.

-

Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various reactions upon exposure to UV light.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to satisfy regulatory expectations and build a deep understanding of the molecule's stability.

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in acetonitrile.[9] This concentration is generally suitable for subsequent HPLC analysis.

Stress Conditions: For each condition, a sample vial and a control vial (containing the stock solution stored at 5°C in the dark) are prepared.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with 1 M HCl and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a 60°C oven for 48 hours.

-

Dissolve the stressed solid in acetonitrile to the target concentration and analyze.

-

-

Photostability:

-

Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][13]

-

Analyze against a control sample protected from light.

-

Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active substance due to degradation.[7] It must be able to resolve the parent peak from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.[10]

Exemplary HPLC-UV Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm (based on the chromophore of the tetralone ring system)

-

Injection Volume: 10 µL

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are eluted and resolved within a reasonable runtime. Formic acid is used to control the pH and improve peak shape.

Forced Degradation Study Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Practical Recommendations for Handling and Storage

Based on the anticipated stability profile:

-

Storage: this compound should be stored in well-sealed containers, protected from light, at controlled room temperature or refrigerated (2-8°C) for long-term storage.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When preparing solutions for reactions, particularly those involving heat, consider the potential for degradation and monitor reaction progress closely. For analytical standard preparation, use high-purity solvents and store solutions under refrigerated and dark conditions.

Conclusion

The solubility and stability of this compound are critical quality attributes that impact its application from early-stage research to late-stage drug development. This guide has provided a robust framework for the systematic evaluation of these properties. By employing standardized protocols like the shake-flask method for solubility and a comprehensive, ICH-guided forced degradation study for stability, researchers can generate the reliable data needed to make informed decisions. This ensures the development of reproducible synthetic processes, accurate analytical methods, and ultimately, safe and effective pharmaceutical products.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H12O2 | CID 4136021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 6. database.ich.org [database.ich.org]

- 7. pharmtech.com [pharmtech.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. cdn2.hubspot.net [cdn2.hubspot.net]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ICH Official web site : ICH [ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. globalresearchonline.net [globalresearchonline.net]

A Researcher's Guide to Sourcing 8-Methoxy-2-tetralone: From Supplier Selection to Quality Verification

For researchers and scientists engaged in the intricate process of drug discovery and development, the quality and reliability of starting materials are paramount. 8-Methoxy-2-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth technical overview of commercial suppliers of this compound, with a focus on ensuring the scientific integrity of your research through proper supplier vetting and incoming material verification.

The Foundational Importance of High-Quality Starting Materials

In the realm of pharmaceutical research, the quality of raw materials is a critical determinant of the success and reproducibility of an experiment.[1][2][3] The use of high-purity, well-characterized starting materials like this compound directly impacts the efficacy, safety, and consistency of the final synthesized compounds.[1] Impurities in starting materials can lead to unforeseen side reactions, the generation of difficult-to-remove byproducts, and ultimately, unreliable experimental data.[3][4] Therefore, a robust quality control process for all incoming raw materials is not just a recommendation but a necessity for ensuring the integrity of your research.[2][5]

Commercial Suppliers of Research-Grade this compound

Several reputable chemical suppliers offer this compound for research and development purposes. The following table provides a comparative overview of some of the key suppliers and their product specifications. It is important to note that purity levels and available grades may vary, and researchers should always consult the supplier's Certificate of Analysis (CoA) for detailed information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Grade |

| Sigma-Aldrich (Merck) | This compound | 5309-19-3 | C₁₁H₁₂O₂ | 97% |

| Santa Cruz Biotechnology | This compound | 5309-19-3 | C₁₁H₁₂O₂ | Not specified |

| BOC Sciences | This compound | 5309-19-3 | C₁₁H₁₂O₂ | Not specified |

| CymitQuimica | This compound | 5309-19-3 | C₁₁H₁₂O₂ | 95% |

| TCI America | 5-Methoxy-2-tetralone | 32940-15-1 | C₁₁H₁₂O₂ | >95.0% |

In-House Quality Control: A Protocol for Purity Verification by HPLC

Upon receiving a shipment of this compound, it is prudent to perform an in-house quality control check to verify the purity stated on the CoA. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Step-by-Step HPLC Protocol for this compound Purity Analysis

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.

-

Sonicate briefly to ensure complete dissolution and then dilute to the mark with the solvent.

-

This will give a standard solution of approximately 1 mg/mL.

-

-

Preparation of Sample Solution:

-

Prepare a sample solution of the purchased this compound at the same concentration as the standard solution.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often effective. For example, a starting mobile phase of 60:40 water:acetonitrile, gradually increasing the acetonitrile concentration to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution and record the retention time and peak area.

-

Inject the sample solution and record the retention time and peak area of the main peak and any impurity peaks.

-

The purity of the sample can be calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

-

This protocol provides a general guideline. It is essential to develop and validate an analytical method specific to your laboratory's equipment and requirements.[6]

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a research chemical like this compound.

Safe Handling and Storage of this compound

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][10] Some suppliers recommend storing it under an inert atmosphere.[7]

By adhering to these guidelines for supplier selection, in-house quality control, and safe handling, researchers can ensure the reliability of their experimental results and contribute to the advancement of drug discovery and development.

References

-

This compound Safety Data Sheets(SDS) lookchem. Available from: [Link]

-

The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023, February 28). Available from: [Link]

-

Raw Material Testing for Pharmaceutical Quality Control - Topiox Research Centre. (2025, December 19). Available from: [Link]

-

Analytical methods. Available from: [Link]

-

Purity determination of the starting materials used in the synthesis of pharmaceutical substances - ResearchGate. (2019, May 7). Available from: [Link]

-

The importance of quality control in pharmaceutical raw material manufacturing - Sujata Nutri Pharma. Available from: [Link]

-

New, Simple Procedure For The Preparation of this compound. | PDF - Scribd. Available from: [Link]

-

7-Methoxy-2-tetralone - SAFETY DATA SHEET. (2024, March 29). Available from: [Link]

-

Synthesis of 8-Methoxy-1-Tetralone - Canadian Center of Science and Education. (2024, May 9). Available from: [Link]

-

This compound | C11H12O2 | CID 4136021 - PubChem - NIH. Available from: [Link]

-

Synthesis of 8-Methoxy-1-Tetralone - IDEAS/RePEc. Available from: [Link]

-

EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatohraphy/Thermospray/Mass. Available from: [Link]

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents.

-

Analytical Methods - OPUS. (2025, August 28). Available from: [Link]

Sources

- 1. salvavidaspharma.com [salvavidaspharma.com]

- 2. topioxresearch.com [topioxresearch.com]

- 3. Importance of Raw Material Testing & Analysis for Pharmaceutical Industry [srdpharma.com]

- 4. sujatanutripharma.com [sujatanutripharma.com]

- 5. researchgate.net [researchgate.net]

- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 7. canbipharm.com [canbipharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. fishersci.com [fishersci.com]

Role of 8-Methoxy-2-tetralone in medicinal chemistry

An In-Depth Technical Guide to the Strategic Role of 8-Methoxy-2-tetralone in Medicinal Chemistry

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to serve as versatile platforms for designing ligands for multiple, distinct biological targets. The tetralone scaffold is one such framework, offering a rigid bicyclic core that can be strategically functionalized to achieve high-affinity interactions with various receptors and enzymes.[1][2] Within this class, this compound (8M2T) stands out as a particularly valuable synthetic intermediate. Its unique substitution pattern makes it an ideal starting material for a range of neurologically active agents, most notably ligands targeting dopamine (DA), serotonin (5-HT), and melatonin receptors.[3][4]

This technical guide, intended for researchers and drug development professionals, provides an in-depth analysis of this compound's role in medicinal chemistry. We will explore its synthesis, its application as a core scaffold for potent bioactive molecules, and the detailed experimental protocols that underpin its use, thereby offering a comprehensive view of its strategic importance in the development of next-generation therapeutics.

Part 1: Foundational Chemistry of this compound

A reliable and scalable synthesis of a key intermediate is the bedrock of any successful drug discovery program. The historical synthesis of 8M2T from 1,7-dihydroxynaphthalene became problematic due to the commercial scarcity of the starting material.[3] This challenge necessitated the development of more practical routes, enhancing its accessibility for research and development.

Rationale for the Modern Synthetic Approach

The selected synthetic pathway, developed by Lee, Frescas, and Nichols, represents a significant improvement by utilizing readily available starting materials and employing robust, high-yielding reactions.[3] The causality behind this multi-step synthesis is logical: it constructs the tetralone core first and then introduces the crucial 8-methoxy group via a copper-catalyzed methoxylation, a more reliable method than direct synthesis with a pre-installed methoxy group which can interfere with cyclization reactions.

Detailed Synthetic Protocol: Preparation of this compound

This protocol describes a robust, multi-step synthesis starting from 2-bromophenylacetic acid, achieving an approximate overall yield of 50%.[3][5]

Step 1: Synthesis of 8-Bromo-2-tetralone (3)

-

To a solution of 2-bromophenylacetic acid (1) (30 g, 140 mmol) in CH₂Cl₂ (90 mL) containing a few drops of dry DMF, slowly add oxalyl chloride (44.4 g, 350 mmol) at 0°C.

-

Stir the mixture for 1 hour at 0°C and then for 2 hours at room temperature.

-

Remove the solvent under reduced pressure to yield the crude acid chloride (2) as a light yellow oil, which is used directly in the next step.

-

Dissolve the crude acid chloride (2) in CH₂Cl₂ (300 mL) and cool to -5°C with vigorous stirring.

-

Add AlCl₃ (20 g, 150 mmol) portion-wise over 30 minutes.

-

Introduce ethylene gas through an inlet tube for 1 hour while maintaining the temperature below 0°C.

-

Stir the reaction for an additional 2 hours at 0°C, then pour it into a mixture of ice (500 g) and concentrated HCl (50 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 200 mL).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.

-

Crystallize the residue from petroleum ether to afford 8-bromo-2-tetralone (3) as a white solid (yield: 68%).

Step 2: Ketal Protection of 8-Bromo-2-tetralone (4)

-

Reflux a mixture of 8-bromo-2-tetralone (3) (19 g, 84 mmol), ethylene glycol (15.7 g, 252 mmol), and a catalytic amount of p-toluenesulfonic acid in benzene (200 mL) for 5 hours, using a Dean-Stark trap to remove water.

-

Cool the mixture, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to give the ketal (4) as an oil (yield: 91%).

Step 3: Copper-Catalyzed Methoxylation (5)

-

Prepare a reaction mixture of the ketal (4) (19 g, 70 mmol), a 5.0 M solution of sodium methoxide in methanol (45 mL, 220 mmol), ethyl acetate (3.64 g, 28 mmol), and CuBr (1.43 g, 10 mmol).

-

Heat the mixture at reflux for 5 hours.

-

After cooling, remove all volatile components under reduced pressure.

-

Partition the residue between water and ether. Separate the ether layer, wash with brine, dry over MgSO₄, and concentrate to yield the methoxy ketal (5).

Step 4: Deprotection to Yield this compound (6)

-

Heat the crude product (5) with 50% aqueous acetic acid at 100°C.

-

After the reaction is complete (monitored by TLC), cool the mixture and extract with ether.

-

Wash the ether extract with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify the final product by Kugelrohr distillation and subsequent crystallization from petroleum ether to afford this compound (6) (yield from compound 3: 72%).

Physicochemical Data

The fundamental properties of 8M2T are critical for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 5309-19-3 | [6] |

| Molecular Formula | C₁₁H₁₂O₂ | [6][7] |

| Molecular Weight | 176.21 g/mol | [6][7] |

| Appearance | White to light yellow solid | |

| Melting Point | 48-55 °C | [7] |

| Boiling Point | Not available | |

| InChI Key | BTYBORAHYUCUMH-UHFFFAOYSA-N | [7] |

| GHS Hazard Statement | H302: Harmful if swallowed | [6] |

Part 2: this compound as a Privileged Scaffold in Drug Discovery

The true value of 8M2T lies in its utility as a versatile building block. The tetralone core provides a rigid conformational anchor, while the ketone at the 2-position and the methoxy group at the 8-position serve as key handles for synthetic elaboration into diverse and potent bioactive molecules.

Section 2.1: Direct Application in the Synthesis of Melatonin Receptor Agonists

A compelling example of 8M2T's direct application is in the creation of nonindolic melatonin receptor agonists. Melatonin receptors are implicated in regulating circadian rhythms, and their modulation is a key strategy for treating sleep disorders and depression.

Researchers have successfully converted 8M2T into a series of 2-amido-8-methoxytetralins.[4] The synthesis proceeds via reductive amination of 8M2T to introduce an amine at the C2 position, followed by acylation. This work demonstrated that the 8-methoxy substituent is essential for optimal agonistic activity at the melatonin receptor. The lead compound, 2-acetamido-8-methoxytetralin (4j), emerged as a potent melatonin-like agent.[4]

Structure-Activity Relationship (SAR) Insights:

-

8-Methoxy Group: Essential for high agonistic potency. Its removal or relocation significantly diminishes activity.[4]

-

Amido Group: The presence of a small, non-branched alkyl amido group at the C2 position is critical for receptor affinity.[4]

Biological Activity of Key Melatonin Analog:

| Compound | Receptor Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| 2-acetamido-8-methoxytetralin (4j) | 46 | 1.4 |

| Data from Copinga et al. (1993) for inhibition of [³H]dopamine release from rabbit retina.[4] |

Section 2.2: A Gateway to 2-Aminotetralin-Based CNS Ligands

Beyond its direct use, 8M2T is a critical precursor to the 2-aminotetralin scaffold, a cornerstone in the design of ligands for dopamine and serotonin receptors.[8] The ketone at the C2 position can be readily converted to an amine through reductive amination. Subsequently, the 8-methoxy group can be demethylated to reveal a hydroxyl group. This 8-hydroxy-2-aminotetralin core is famously embodied in the potent and selective 5-HT₁ₐ receptor agonist, 8-OH-DPAT.[9]

The ability to start from 8M2T allows medicinal chemists to systematically build molecules like 8-OH-DPAT and its analogs, which are indispensable tools for studying the central nervous system and serve as templates for therapeutics targeting depression, anxiety, and Parkinson's disease.[2][9]

Part 3: Key Experimental Methodologies

The translation of a chemical scaffold into a therapeutic candidate relies on validated and reproducible experimental protocols. The following methodologies provide a framework for the synthesis and evaluation of 8M2T derivatives.

Protocol 1: Synthesis of 2-Acetamido-8-methoxytetralin

This protocol is a representative procedure for converting 8M2T into a key melatonin receptor agonist, adapted from literature methods.[4]

Step 1: Oximation of this compound

-

Dissolve this compound (5.0 g, 28.4 mmol) in ethanol.

-

Add hydroxylamine hydrochloride (2.96 g, 42.6 mmol) and sodium acetate (5.82 g, 71.0 mmol) dissolved in a minimal amount of water.

-

Reflux the mixture for 2 hours.

-

Cool the reaction and pour it into water.

-

Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Reduction of the Oxime to 2-Amino-8-methoxytetralin

-

In a flask suitable for catalytic hydrogenation, dissolve the oxime from the previous step in ethanol.

-

Add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr apparatus) at 50 psi until hydrogen uptake ceases.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude amine.

Step 3: Acetylation to 2-Acetamido-8-methoxytetralin

-

Dissolve the crude 2-amino-8-methoxytetralin in a suitable solvent like dichloromethane.

-

Cool the solution to 0°C.

-

Add triethylamine (1.2 equivalents) followed by the slow addition of acetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Protocol 2: Radioligand Binding Assay for Melatonin Receptor Affinity (Kᵢ Determination)

This protocol outlines a self-validating system to determine the binding affinity of a synthesized compound for the melatonin receptor, a critical step in assessing its potential.

-

Membrane Preparation: Prepare crude membrane homogenates from a tissue source known to express melatonin receptors (e.g., chicken retina).

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with appropriate salts).

-

Radioligand: Use a high-affinity radiolabeled ligand, such as 2-[¹²⁵I]iodomelatonin.

-

Incubation Setup:

-

For each concentration of the test compound, prepare triplicate assay tubes.

-

Add buffer, membrane preparation, and the test compound at various concentrations.

-

Add a fixed, low concentration of 2-[¹²⁵I]iodomelatonin to all tubes.

-

Include tubes for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a known melatonin agonist, e.g., melatonin itself).

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis (e.g., using Prism software) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant.

-

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic scaffold that provides an efficient and versatile entry point into multiple classes of high-value, neurologically active compounds. Its well-defined synthesis and the predictable reactivity of its functional groups allow medicinal chemists to rationally design and construct complex molecules targeting melatonin, serotonin, and dopamine receptors. The insights gained from derivatives of 8M2T have not only produced valuable pharmacological tools like 2-acetamido-8-methoxytetralin but have also contributed to the broader understanding of ligand-receptor interactions in the central nervous system. As the demand for more selective and potent neurotherapeutics continues to grow, the foundational role of this compound in drug discovery is set to endure and expand.

References

-

Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of this compound. Synthetic Communications, 25(18), 2775-2780. [Link]

-

Scribd. (n.d.). New, Simple Procedure For The Preparation of this compound. [Link]

-

Copinga, S., Tepper, P. G., Grol, C. J., Horn, A. S., & Dubocovich, M. L. (1993). 2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents. Journal of Medicinal Chemistry, 36(20), 2891–2898. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4136021, this compound. PubChem. Retrieved from [Link].

-

Garai, J., Krekó, M., Őrfi, L., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Scientific Reports, 11(1), 12345. [Link]

-

Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(1), 679-686. [Link]

-

Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

-

Banerjee, A. K., et al. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 32-34. [Link]

-

Xiongda Chemical. (n.d.). The Role of 5-Methoxy-2-tetralone in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]

-

Bentham Science. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

-

Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 8-Methoxy-2-tetralone as a Precursor for Psychoactive Compounds

Abstract

8-Methoxy-2-tetralone is a pivotal chemical intermediate, distinguished by its unique structural features that render it an exceptionally versatile precursor in the synthesis of a wide array of psychoactive compounds. Its methoxy-substituted aromatic ring and a strategically positioned ketone moiety provide reactive sites for constructing complex molecular architectures, particularly those targeting central nervous system receptors. This guide offers an in-depth exploration of the synthesis of this compound and delineates its subsequent transformation into two significant classes of psychoactive agents: aminotetralin analogs targeting serotonergic and dopaminergic systems, and arylcyclohexylamine derivatives known for their N-methyl-D-aspartate (NMDA) receptor antagonism. This document provides detailed, field-proven synthetic protocols, mechanistic insights, and data-driven summaries to support researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS: 5309-19-3), with the molecular formula C₁₁H₁₂O₂, is a bicyclic ketone that has emerged as a cornerstone in medicinal chemistry.[1][2] Its significance lies not in its intrinsic biological activity, but in its role as a highly adaptable scaffold for building molecules with profound psychoactive properties. The structure is characterized by a dihydronaphthalenone core with a methoxy group at the 8-position. This substitution pattern is crucial, as it influences the electronic properties of the aromatic ring and ultimately modulates the pharmacological profile of the resulting derivatives.

Historically, this tetralone has been a key starting material for compounds designed to probe dopamine (DA) and serotonin (5-HT) receptors, which are central to mood, cognition, and behavior.[3][4] More recently, its utility has expanded to the synthesis of dissociative agents, including analogs of phencyclidine (PCP) and ketamine, which are under intense investigation for their potential as rapid-acting antidepressants.[5][6] This guide elucidates the chemical pathways that unlock this potential, beginning with the efficient synthesis of the precursor itself.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][7] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| IUPAC Name | 8-methoxy-3,4-dihydro-1H-naphthalen-2-one | [1] |

| Appearance | Solid | [7] |

| CAS Number | 5309-19-3 | [1][2] |

Synthesis of this compound: A Modernized Protocol

The accessibility of this compound is critical for its use in drug development. While classical methods relied on starting materials that are now commercially scarce, such as 1,7-dihydroxynaphthalene, a more robust and reliable pathway has been established by Nichols et al., starting from the readily available 2-bromophenylacetic acid.[3][8] This procedure achieves an approximate 50% overall yield and is outlined below.[3]

The causality behind this multi-step synthesis is logical and addresses key chemical challenges. The initial Friedel-Crafts acylation/cyclization forges the core tetralone structure. The subsequent ketone protection is a critical step; it renders the carbonyl group inert, preventing it from interfering with the copper-catalyzed methoxylation, which is sensitive to nucleophilic attack. The final deprotection step regenerates the ketone, yielding the desired precursor.

Experimental Protocol: Synthesis from 2-Bromophenylacetic Acid

This protocol is adapted from the procedure described by Lee, Frescas, and Nichols.[3][8]

Step 1: Synthesis of 8-Bromo-2-tetralone (3)

-

To a solution of 2-bromophenylacetic acid (1) (30 g, 140 mmol) in CH₂Cl₂ (90 mL) cooled to 0°C, slowly add oxalyl chloride (44.4 g, 350 mmol) and a few drops of dry DMF.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 6 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (2).

-

In a separate flask, cool a solution of anhydrous AlCl₃ (46.5 g, 350 mmol) in CH₂Cl₂ (700 mL) to -5°C with vigorous mechanical stirring.

-

Add the crude acid chloride (2) dissolved in CH₂Cl₂ (100 mL) dropwise.

-

Introduce ethylene gas through an inlet tube for 1 hour while maintaining the temperature.

-

Stir the mixture for an additional 30 minutes, then pour it slowly into a mixture of crushed ice (1 kg) and concentrated HCl (100 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by crystallization from petroleum ether to afford 8-bromo-2-tetralone (3) as a white solid (approx. 68% yield).[3]

Step 2: Protection of the Ketone

-

Reflux a mixture of 8-bromo-2-tetralone (3) (15.7 g, 70 mmol), ethylene glycol (13 g, 210 mmol), and a catalytic amount of p-toluenesulfonic acid in benzene (200 mL) for 5 hours using a Dean-Stark apparatus.

-

After cooling, wash the reaction mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the protected ketal (4) as an oil (approx. 91% yield).[3]

Step 3: Copper(I)-Catalyzed Methoxylation

-

Prepare a reaction mixture of the ketal (4) (19 g, 70 mmol), a 5.0 M solution of sodium methoxide in methanol (45 mL, 220 mmol), ethyl acetate (3.64 g, 28 mmol), and CuBr (1.43 g, 10 mmol).

-

Heat the mixture at reflux for 5 hours.

-

After cooling, remove all volatile components under reduced pressure.

-

Partition the residue between water and ether. Extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the crude methoxy ketal (5).[8]

Step 4: Deprotection to Yield this compound (6)

-

Heat the crude product (5) with 50% aqueous acetic acid at 100°C until deprotection is complete (monitor by TLC).

-

After workup, purify the final product by Kugelrohr distillation and crystallization from petroleum ether to afford this compound (6). The overall yield from the crystalline 8-bromo-2-tetralone is approximately 72%.[3]

Synthetic Pathways to Psychoactive Derivatives

The ketone at the C2 position of this compound is the primary gateway for synthetic diversification. Two powerful reactions, reductive amination and the Grignard reaction, transform this precursor into distinct psychoactive scaffolds.

Pathway A: Aminotetralin Analogs via Reductive Amination

Reductive amination is a robust method for converting ketones into amines. This one-pot reaction involves the formation of an intermediate imine from the tetralone and a primary or secondary amine, which is then immediately reduced to the corresponding amine.[9] This pathway is highly valuable for producing aminotetralin derivatives, a class of compounds known to interact with serotonin and dopamine receptors.

Causality and Control: The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting ketone.[9] This selectivity prevents the wasteful reduction of the tetralone to its corresponding alcohol and ensures the reaction proceeds efficiently towards the desired amine product. The reaction is typically run under weakly acidic conditions, which catalyzes imine formation without degrading the hydride reagent.[10]

Experimental Protocol: General Reductive Amination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add the desired primary amine (e.g., methylamine, butylamine) (1.1 eq) and a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction by carefully adding aqueous HCl.

-

Basify the solution with NaOH to a pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or crystallization.

Pathway B: Arylcyclohexylamine Derivatives via Grignard Reaction

The synthesis of arylcyclohexylamine derivatives, such as analogs of phencyclidine (PCP) and ketamine, requires the formation of a new carbon-carbon bond at the carbonyl carbon.[11][12] The Grignard reaction is the quintessential method for this transformation.[13][14] It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the tetralone.[15][16]

Mechanistic Insight: The reaction of this compound with an arylmagnesium bromide (e.g., phenylmagnesium bromide) yields a tertiary alcohol intermediate. This intermediate is the cornerstone for constructing the arylcyclohexylamine scaffold. Subsequent acid-catalyzed dehydration and rearrangement steps, followed by the introduction of an amine functionality (e.g., via a Ritter reaction or other amination strategies), complete the synthesis. The initial Grignard addition is the key bond-forming event that sets the stage for the entire sequence.

Experimental Protocol: Grignard Addition to this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or THF.

-

Prepare a solution of the aryl halide (e.g., bromobenzene) (1.1 eq) in anhydrous ether/THF.

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction may be initiated with a crystal of iodine or gentle heating if necessary. The onset is indicated by turbidity and gentle refluxing.[15]

-

Add the remaining aryl halide solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous ether/THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

Pharmacological Context and Conclusion

The synthetic routes detailed herein demonstrate the profound utility of this compound as a molecular launchpad.

-

Aminotetralin Derivatives: These compounds, readily accessible through reductive amination, often exhibit significant affinity for serotonin (5-HT₁ₐ, 5-HT₂) and dopamine (D₂) receptors.[4] They are invaluable tools for neuroscience research and serve as lead structures for developing novel antidepressants, anxiolytics, and antipsychotics.

-

Arylcyclohexylamine Derivatives: The Grignard pathway unlocks access to potent NMDA receptor antagonists.[11] This class includes dissociative anesthetics with rapidly emerging applications in treating severe, treatment-resistant depression. The methoxy substitution on the aromatic ring, originating from the tetralone precursor, can significantly alter the potency, metabolic stability, and side-effect profile of these agents compared to their non-methoxylated counterparts like ketamine or PCP.[6][12]

References

- 1. This compound | C11H12O2 | CID 4136021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scribd.com [scribd.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling and Application of 8-Methoxy-2-tetralone for Advanced Research

This guide provides a comprehensive overview of 8-Methoxy-2-tetralone, a key chemical intermediate, designed for researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this compound's properties and applications.

Introduction: The Strategic Importance of this compound in Neuroscience Research

This compound (CAS No: 5309-19-3) is a bicyclic aromatic ketone that has garnered significant attention in medicinal chemistry and pharmacology. Its rigid, tetralone core serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The primary significance of this compound lies in its role as a crucial starting material for the development of ligands targeting central nervous system (CNS) receptors, particularly dopamine (DA) and serotonin (5-HT) receptors. Understanding the nuances of its handling, reactivity, and application is paramount for any research program focused on the discovery of novel therapeutics for neurological and psychiatric disorders.

Physicochemical Properties: A Foundation for Practical Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | White to off-white or pale yellow solid | |

| Melting Point | 48-55 °C | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

Hazard Identification and Safety Precautions: A Non-Negotiable Priority

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Caption: Recommended PPE and safe work practices for handling this compound.

Engineering Controls: Minimizing Exposure at the Source

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing and transfer of the solid compound, as well as any reactions involving it, should be performed within the fume hood to prevent the inhalation of dust particles and potential vapors.

First-Aid Measures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

Storage and Disposal: Ensuring Long-Term Stability and Environmental Responsibility

Proper storage and disposal are crucial for maintaining the integrity of this compound and for ensuring environmental safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed chemical disposal facility. Do not dispose of down the drain or in household waste.

Experimental Protocols: A Guide to Synthesis, Purification, and Analysis

The following protocols are based on established literature and provide a framework for the synthesis, purification, and analysis of this compound.

Synthesis of this compound: A Step-by-Step Methodology

A common and effective synthetic route to this compound involves a multi-step process starting from 2-methoxyphenylacetic acid. This method avoids the use of less accessible starting materials and proceeds with reliable yields.